molecular formula C10H9ClN2 B065203 1H-Benzimidazole, 2-chloro-1-cyclopropyl- CAS No. 184832-29-9

1H-Benzimidazole, 2-chloro-1-cyclopropyl-

Cat. No.: B065203
CAS No.: 184832-29-9
M. Wt: 192.64 g/mol
InChI Key: FBJWXQWZWIISCG-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-chloro-1-cyclopropyl- is a heterocyclic compound that features a benzimidazole core with a chlorine atom at the second position and a cyclopropyl group attached to the first position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor functions by interacting with binding sites, leading to various biological effects .

Comparison with Similar Compounds

  • 1H-Benzimidazole, 2-chloro-1-methyl-
  • 1H-Benzimidazole, 2-chloro-1-ethyl-
  • 1H-Benzimidazole, 2-chloro-1-propyl-

Comparison: 1H-Benzimidazole, 2-chloro-1-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted benzimidazoles. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-1-cyclopropylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJWXQWZWIISCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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